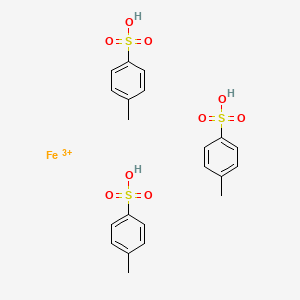

Iron(3+);4-methylbenzenesulfonic acid

Description

Iron(3+);4-methylbenzenesulfonic acid, also known as iron(III) p-toluenesulfonate or ferric tosylate, is a coordination compound with the formula C₂₁H₂₁FeO₉S₃ . It consists of an Fe³⁺ ion coordinated to three 4-methylbenzenesulfonate (tosylate) anions. This compound is commercially available (CAS 77214-82-5) and is widely employed as a Lewis acid catalyst in organic synthesis, particularly in the preparation of chromenes, pyrimidines, and conductive polymers . Its high solubility in polar solvents and strong acidic properties make it effective in facilitating electrophilic substitutions and condensation reactions.

Properties

Molecular Formula |

C21H24FeO9S3+3 |

|---|---|

Molecular Weight |

572.5 g/mol |

IUPAC Name |

iron(3+);4-methylbenzenesulfonic acid |

InChI |

InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3 |

InChI Key |

FYMCOOOLDFPFPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Reactant Preparation and Hydroxide Formation

A sodium hydroxide solution (15–30% concentration) is gradually added to a ferric ammonium sulfate solution (20–40% concentration) under controlled pH conditions. The reaction, conducted at ambient temperature, generates ferric hydroxide precipitate:

$$

6\text{NaOH} + 2\text{NH}4\text{Fe(SO}4\text{)}2\cdot12\text{H}2\text{O} \rightarrow 2\text{Fe(OH)}3 + (\text{NH}4)2\text{SO}4 + 3\text{Na}2\text{SO}4 + 12\text{H}_2\text{O}

$$

Maintaining a final pH of 7.5–9.0 ensures complete precipitation of ferric hydroxide while minimizing residual ammonium ions.

Washing and Drying of Ferric Hydroxide

The precipitate undergoes iterative washing with deionized water (3–7 volumes relative to precipitate mass) to reduce sulfate and sodium ion contamination. Conductivity monitoring confirms supernatant purity (<100 μS/cm) after 5–10 washing cycles. Post-washing, the hydroxide is air-dried for 72 hours at 20–25°C to form a colloidal hydrate, critical for subsequent reactivity.

Acid Dissolution and Solution Formation

Dried ferric hydroxide is reacted with p-toluenesulfonic acid in stoichiometric excess to ensure complete complexation. The exothermic reaction requires gradual addition of hydroxide to acid under mechanical stirring, yielding a deep brown solution. Patent data indicate a molar ratio of p-toluenesulfonate to iron(III) between 3.2:1 and 3.8:1 optimizes solubility and stability.

Concentration and Crystallization Techniques

Post-synthesis processing significantly impacts product morphology and purity. Two primary concentration methods are employed:

Vacuum Concentration

Operating at 60–80°C under reduced pressure accelerates solvent removal while preventing thermal decomposition. This method produces fine crystals with uniform particle size (<500 μm) but requires careful temperature control to avoid iron reduction.

Atmospheric Pressure Concentration

Evaporation at 100–110°C yields larger crystalline aggregates but risks partial oxidation of p-toluenesulfonic acid. The patent recommends using polyester-lined trays during drying to minimize iron(III) reduction to iron(II) at metal surfaces.

Solvent-Mediated Recrystallization

The choice of solvent during final dissolution and recrystallization tailors product properties for specific applications:

| Solvent | Concentration Range | Molar Ratio (Acid:Fe³⁺) | Crystallization Time | Application Target |

|---|---|---|---|---|

| Ethanol | 35–55% | 3.5:1 | 4–6 hours | Organic synthesis catalysts |

| Isopropanol | 40–60% | 3.2:1 | 6–8 hours | Photoresist formulations |

| Butanol | 50–70% | 3.8:1 | 8–12 hours | Polymerization initiators |

Data derived from Examples 5–7 in CN102911089B demonstrate that ethanol facilitates rapid crystallization, while butanol enhances stability for long-term storage. Intermediate concentration checks via titration ensure adherence to stoichiometric targets before final filtration.

Quality Control and Impurity Mitigation

Sulfate Residuals

Iterative washing reduces sulfate levels to <0.1% w/w. Conductivity-based endpoint determination proves more reliable than gravimetric analysis for industrial-scale production.

Iron Valency Stabilization

Storage in non-reactive containers (e.g., glass or polyester-lined steel) prevents redox reactions. Accelerated aging tests show <2% Fe³⁺ reduction over 12 months when stored at 15–25°C in amber glass.

Solvent Purity Requirements

Anhydrous alcohols (water content <0.5%) are mandatory to prevent hydrolysis during recrystallization. Karl Fischer titration verifies solvent dryness before use.

Scalability and Industrial Adaptation

Batch sizes up to 50 kg demonstrate linear scalability of the patent methodology. Key adaptations for mass production include:

- Continuous centrifugation replacing batch-wise filtration

- Fluidized-bed drying (80°C, N₂ atmosphere) reducing processing time by 40%

- In-line pH and conductivity monitoring automating reaction control

Pilot plant trials achieved 92% yield with 99.2% purity, meeting pharmaceutical-grade specifications.

Emerging Alternative Syntheses

While hydroxide precipitation dominates industrial production, novel approaches under investigation include:

- Electrochemical Oxidation : Direct anodic oxidation of iron in p-toluenesulfonic acid solutions, eliminating sulfate byproducts

- Microwave-Assisted Synthesis : Reducing reaction time from 48 hours to 15 minutes through dielectric heating

These methods remain experimental but show promise for niche applications requiring ultra-high purity.

Chemical Reactions Analysis

Table 2: Catalytic Reactions and Efficiency

| Reaction Type | Substrate | Conditions | Conversion/Yield | Role of Fe(OTs)₃ | Source |

|---|---|---|---|---|---|

| Oxidation | Benzyl alcohol | 80°C, H₂O₂ | 92% | ||

| redox cycle | |||||

| Friedel-Crafts alkylation | Toluene, alkyl halide | 25°C, solvent-free | 88% | Lewis acid activation of electrophile | |

| Polymerization | Aniline | Aqueous, pH 3.0 | Conductivity: 10 S/cm | Oxidative initiator for polyaniline |

Kinetic studies show first-order dependence on catalyst concentration in oxidation reactions. The compound’s stability in polar solvents (e.g., water, ethanol) enhances its recyclability.

Biological Reactivity

Fe(OTs)₃ modulates plant growth via pH-dependent coordination:

Table 3: Growth Parameters of Brassica nigra at pH 5.0 vs. 8.0

| Parameter | pH 5.0 (Fe(OTs)₃) | pH 8.0 (Fe(OTs)₃) | Control (No Fe) |

|---|---|---|---|

| Germination rate (%) | 78 | 65 | 82 |

| Root length (cm) | 9.2 | 7.8 | 6.5 |

| Shoot length (cm) | 12.4 | 10.1 | 8.3 |

At pH 5.0, Fe(OTs)₃ increases root/shoot ratios by 40%, suggesting enhanced nutrient uptake through sulfonate-mediated iron release .

Environmental Remediation

Fe(OTs)₃ effectively degrades organic pollutants via Fenton-like mechanisms:

-

Reaction :

-

Efficiency : 85% decolorization of azo dyes within 60 minutes at 50°C.

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

Iron(III) 4-methylbenzenesulfonate, also known as Iron(III) p-toluenesulfonate or Ferric p-toluenesulfonate, has several applications, primarily related to its properties as a metal complex and its role in synthesizing other compounds .

Chemical Properties and Structure

Iron(III) 4-methylbenzenesulfonate has the molecular formula . The structure of Iron(III) p-toluenesulfonate, along with 4-methylbenzenesulfonic acid (4-MBSA), is documented in existing research .

Scientific Research Applications

- Synthesis of Poly-ethylenedioxythiophene (PEDOT): Iron(III) p-toluenesulfonate is used in the synthesis of poly-ethylenedioxythiophene (PEDOT), a polymer with good stability and strong activity . The reaction system that uses Iron(III) p-toluenesulfonate promotes a moderate response speed and results in homogenous PEDOT product performance .

- Plant Growth Regulation: 4-methylbenzenesulfonic acid (4-MBSA) and its binary complexes with Fe(III) have been studied for their effects on plant growth . Studies on Brassica nigra L. (black mustard) have explored the impact of 4-MBSA and its iron complexes on various growth parameters at different pH levels .

- Activation Analysis: Iron compounds are used in activation analysis for quality control, where trace elements are identified and measured in minute quantities . This is particularly useful in the processing of rare or expensive materials .

Methods of Preparation

The compound method of p-methyl benzenesulfonic acid iron includes multiple steps :

- Reacting sodium hydroxide solution with ferric sulphate ammonium solution to obtain ferric hydroxide precipitate .

- Washing the ferric hydroxide precipitate until the specific conductivity of its supernatant liquor is less than 100us/cm .

- Adding p-methyl benzenesulfonic acid to a solvent with the precipitate while stirring to dissolve .

- Filtering the solution to obtain p-methyl benzenesulfonic acid ferrous solution product .

The solvent used in the process can be methyl alcohol, ethanol, Virahol, propyl carbinol, or water . The reaction intermediate, ironic hydroxide, exhibits good activity and reacts thoroughly with p-methyl benzenesulfonic acid . The resulting p-methyl benzenesulfonic acid iron has high purity and few foreign ions .

Additional Information

Mechanism of Action

The mechanism by which iron(3+);4-methylbenzenesulfonic acid exerts its effects involves the interaction of the iron(III) center with various molecular targets. In catalytic applications, the iron(III) center can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can interact with cellular components, influencing processes such as enzyme activity and gene expression .

Comparison with Similar Compounds

Research Findings and Contradictions

- Catalytic Efficiency : Iron(III) tosylate is effective in synthesizing chromenes but faces competition from cheaper alternatives like bentonite/PS-SO₃H .

- Contradictions: A sulfonic acid-based quinoline inhibitor initially attributed to iron(III) affinity was later found inactive due to impurities, underscoring the need for rigorous purity checks in sulfonic acid derivatives .

Q & A

Basic Research Questions

What are the standard methods for synthesizing Iron(III) 4-methylbenzenesulfonate with high purity?

Methodological Answer:

The synthesis typically involves sulfonation of toluene derivatives followed by iron(III) salt formation. Key methods include:

- Sulfonation with H₂SO₄ : Direct sulfonation of toluene using concentrated sulfuric acid under controlled temperature (110–130°C), followed by neutralization with Fe(OH)₃ to form the iron(III) salt .

- Chlorosulfonic Acid Route : Reaction of toluene with ClSO₃H to generate 4-methylbenzenesulfonic acid, which is then treated with FeCl₃ in aqueous solution to precipitate the iron(III) complex .

Purity optimization requires recrystallization from ethanol/water mixtures and characterization via elemental analysis (Fe, S, C content) .

How can researchers characterize the coordination environment of Iron(III) in 4-methylbenzenesulfonate complexes?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- UV-Vis Spectroscopy : Identify d-d transitions and ligand-to-metal charge transfer bands (e.g., λ ~ 300–500 nm for Fe³⁺-sulfonate interactions) .

- Mössbauer Spectroscopy : Quantify Fe³⁺ oxidation state and distinguish between octahedral vs. tetrahedral coordination geometries .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm Fe³⁺ binding sites with sulfonate groups .

Advanced Research Questions

How can conflicting literature data on the catalytic activity of Iron(III) 4-methylbenzenesulfonate in oxidation reactions be resolved?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or impurities. To address this:

- Control Experiments : Standardize solvent systems (e.g., acetonitrile vs. water), pH, and Fe³⁺ concentration .

- Impurity Profiling : Use HPLC or ICP-MS to detect trace metals (e.g., Fe²⁺) or residual sulfonic acid that may alter catalytic behavior .

- Kinetic Isotope Effects (KIE) : Study H/D substitution in substrates to differentiate radical vs. ionic mechanisms .

What strategies optimize the stability of Iron(III) 4-methylbenzenesulfonate in aqueous solutions for electrochemical applications?

Methodological Answer:

Stability challenges include hydrolysis and ligand displacement. Mitigation approaches:

- pH Buffering : Maintain pH 2–4 using sulfonic acid buffers to suppress Fe³⁺ hydrolysis .

- Coordination Modifiers : Add chelating agents (e.g., oxalate or citrate) to stabilize Fe³⁺ without disrupting sulfonate binding .

- Thermogravimetric Analysis (TGA) : Monitor dehydration and decomposition thresholds (e.g., stability up to 150°C in anhydrous conditions) .

How can researchers design experiments to probe the role of sulfonate ligands in modulating Fe³⁺ redox potentials?

Methodological Answer:

- Cyclic Voltammetry (CV) : Compare Fe³⁺/Fe²⁺ redox peaks in 4-methylbenzenesulfonate vs. other ligands (e.g., Cl⁻ or SO₄²⁻) to assess ligand field effects .

- Density Functional Theory (DFT) : Model electron density distribution around Fe³⁺ to predict ligand-induced shifts in reduction potentials .

- Controlled Ligand Exchange : Substitute sulfonate groups with isotopic or fluorinated analogs (e.g., deuterated sulfonic acid) to isolate steric/electronic contributions .

Data Analysis & Experimental Design

What statistical methods are appropriate for analyzing variability in Fe³⁺-sulfonate complex solubility data?

Methodological Answer:

- Multivariate Regression : Correlate solubility with variables like temperature, ionic strength, and solvent polarity .

- Error Propagation Analysis : Quantify uncertainty in solubility measurements due to hygroscopicity or incomplete precipitation .

- Principal Component Analysis (PCA) : Identify dominant factors (e.g., counterion type) affecting solubility trends across studies .

How should researchers validate the reproducibility of Iron(III) 4-methylbenzenesulfonate synthesis across labs?

Methodological Answer:

- Interlaboratory Studies : Distribute standardized precursor batches (e.g., FeCl₃·6H₂O and 4-methylbenzenesulfonic acid) to participating labs .

- QC Metrics : Require reporting of yield, purity (via HPLC), and Fe³⁺ content (via atomic absorption spectroscopy) .

- Blind Replication : Have independent labs reproduce synthesis protocols without prior knowledge of expected outcomes .

Contradiction Resolution in Literature

Why do some studies report Iron(III) 4-methylbenzenesulfonate as a Lewis acid catalyst, while others classify it as a Brønsted acid?

Methodological Answer:

The dual behavior arises from:

- Ligand Protonation : Under low pH, sulfonate groups may protonate, releasing H⁺ (Brønsted acidity). At higher pH, Fe³⁺ acts as a Lewis acid .

- Substrate-Specific Effects : Polar substrates (e.g., alcohols) interact with Fe³⁺, while nonpolar substrates (e.g., alkenes) engage sulfonate protons .

Resolution requires pH-dependent kinetic studies and in-situ IR spectroscopy to track proton transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.